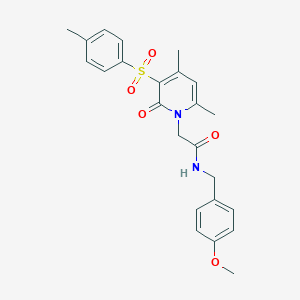

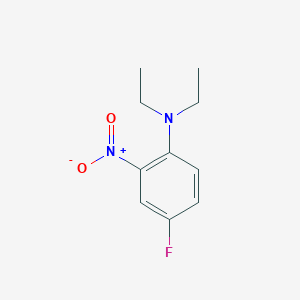

![molecular formula C22H21FN2O3S B2508536 4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111164-93-2](/img/structure/B2508536.png)

4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups, including a sulfonyl group, a piperidinylcarbonyl group, and a quinoline moiety. The presence of these groups suggests potential applications in medicinal chemistry, as similar structures have been explored for their biological activities, such as antimicrobial, antifungal, and adrenergic receptor agonism .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of sulfonamides, cycloadditions, and intramolecular cyclizations. For instance, the synthesis of piperidine derivatives can be achieved through conjugate additions of amino groups to acetylenic sulfones, followed by intramolecular acylation and tautomerization . Additionally, enantioselective syntheses of piperidines have been reported using chiral chloroamines derived from amino acids . Another method involves the asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines with enones or ynones to produce sulfamate-fused piperidin-4-ones . These methods highlight the versatility and complexity of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of quinolone derivatives with a piperazinyl group attached to a phenylsulfonyl moiety has been determined, revealing the conformation of the piperazine ring and the orientation of the aldehyde group with respect to the quinoline group . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The sulfonyl group can participate in reactions such as sulfonamide formation, while the piperidinyl group can be involved in reactions with adrenergic receptors, as seen in the synthesis of beta(3) agonists . The quinoline moiety can undergo reactions like Sonogashira couplings, which are useful for introducing various substituents into the molecule, potentially altering its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of the sulfonyl and quinoline groups could confer a degree of polarity to the molecule, affecting its solubility in organic solvents versus water. The piperidinyl group could contribute to the basicity of the compound. These properties are important for determining the compound's stability, solubility, and suitability for use in various biological assays or as a pharmaceutical agent.

Applications De Recherche Scientifique

Crystal Structure and Interaction Analysis

- The compound's crystal structure has been a subject of study. For instance, it's been analyzed in terms of its planarity, interactions among molecules, and stabilization through hydrogen bonds, contributing to our understanding of its physical and chemical properties (Parvez, Arayne, Sultana & Siddiqi, 2000).

Photostability and Reactivity

- Studies have explored its photochemical behavior, revealing insights into its photostability and reactivity under different conditions, which is essential for its potential applications in fields like material science and phototherapy (Mella, Fasani & Albini, 2001).

Antimicrobial Activity

- Its antimicrobial potential has been a significant focus, with studies exploring its efficacy against various strains of bacteria and fungi. This includes synthesizing derivatives and analyzing their biological activity, which is crucial for drug development and combating drug-resistant pathogens (Patel, Patel & Chauhan, 2007).

Molecular Docking Studies

- Molecular docking studies have been conducted to understand how this compound and its derivatives interact with biological targets. This information is invaluable in drug design, helping to predict the affinity and activity of drugs (Desai et al., 2017).

Investigation of Prodrugs

- Research has delved into its role as a prodrug, studying its metabolites and pharmacokinetics. This is vital for developing effective medications, ensuring they are converted into their active forms within the body (Tanimura et al., 2012).

Structural Analysis and Synthetic Methods

- The synthesis and structural analysis of derivatives have been explored extensively. Understanding the structural intricacies and synthetic pathways is critical for tailoring compounds for specific applications (Brandt et al., 2020).

Propriétés

IUPAC Name |

[4-(3-fluoro-4-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-15-9-10-16(13-19(15)23)29(27,28)21-17-7-3-4-8-20(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEDESQBZFYFGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

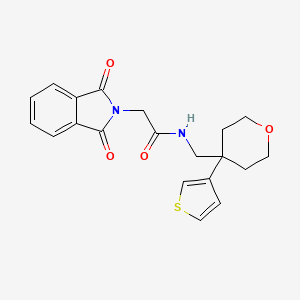

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)

![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)

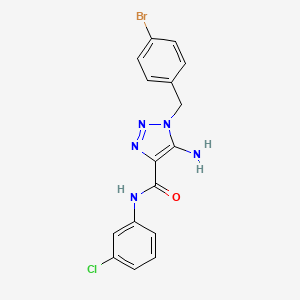

![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)

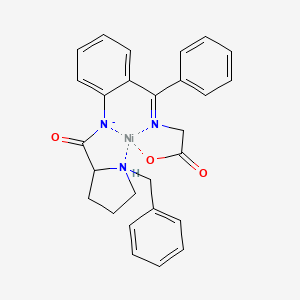

![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)

![methyl (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2508469.png)

![3-(3,4-dimethoxyphenyl)-2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2508472.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)